
4-Cyano-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-hydroxybenzamide is an organic compound that belongs to the class of hydroxybenzamides It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring, along with an amide functional group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-hydroxybenzamide typically involves the reaction of 4-cyano-2-hydroxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the Schotten-Baumann reaction, where 4-cyano-2-hydroxybenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Cyano-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit enzymes like thrombin, which plays a role in cancer cell proliferation and metastasis . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzamide: Lacks the cyano group and has different chemical reactivity and biological activity.
4-Cyano-3-hydroxybenzamide: Similar structure but with the hydroxyl group in a different position, leading to different chemical properties and reactivity.
Uniqueness
4-Cyano-2-hydroxybenzamide is unique due to the specific positioning of the cyano and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-cyano-2-hydroxybenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-6(8(10)12)7(11)3-5/h1-3,11H,(H2,10,12) |
InChI Key |
CDQFBIXRKUIACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
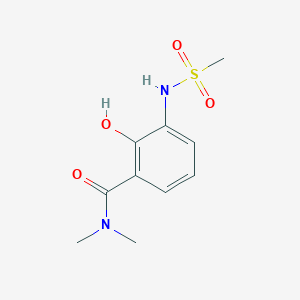

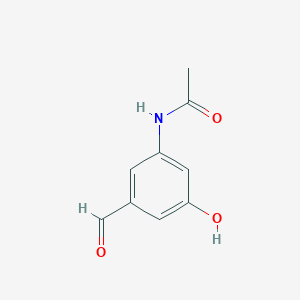
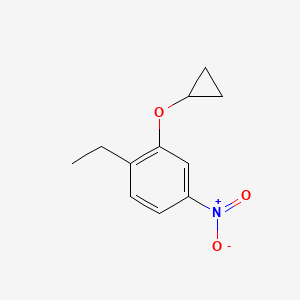
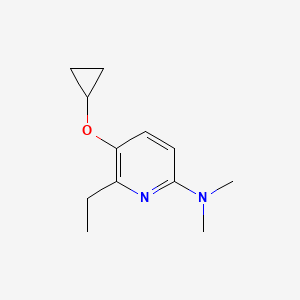
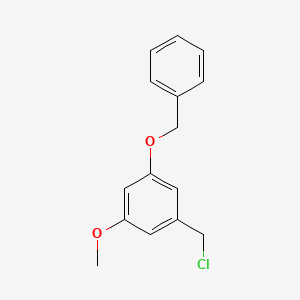
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
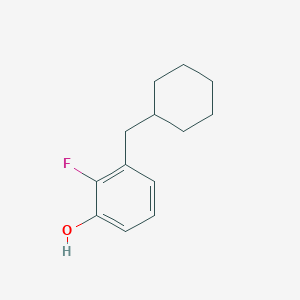

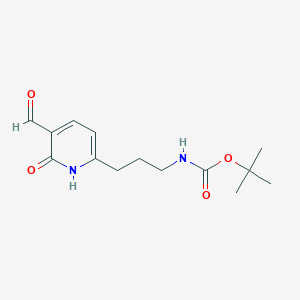

![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)

